Cas no 692889-40-0 (Ethanone, 1-(4-amino-2-thienyl)- (9CI))

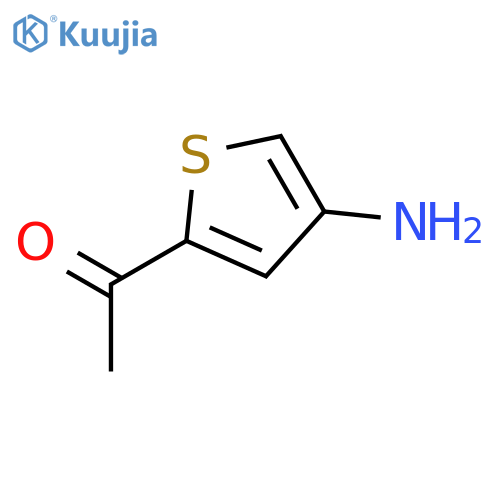

692889-40-0 structure

商品名:Ethanone, 1-(4-amino-2-thienyl)- (9CI)

CAS番号:692889-40-0

MF:C6H7NOS

メガワット:141.190880060196

MDL:MFCD18829350

CID:1057581

PubChem ID:14913273

Ethanone, 1-(4-amino-2-thienyl)- (9CI) 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-(4-amino-2-thienyl)- (9CI)

- 2-acetyl-4-amino-thiophene

- 2-acetyl-4-aminothiophene

- 1-(4-Aminothiophen-2-yl)ethanone

- 1-(4-aminothiophen-2-yl)ethan-1-one

- SCHEMBL3248570

- MBWBHZYQZPLZRN-UHFFFAOYSA-N

- AKOS006338590

- 692889-40-0

- DB-313480

-

- MDL: MFCD18829350

- インチ: InChI=1S/C6H7NOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,7H2,1H3

- InChIKey: MBWBHZYQZPLZRN-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CC(=CS1)N

計算された属性

- せいみつぶんしりょう: 141.02483502g/mol

- どういたいしつりょう: 141.02483502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

Ethanone, 1-(4-amino-2-thienyl)- (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D542509-1g |

1-(4-aminothiophen-2-yl)ethanone |

692889-40-0 | 95% | 1g |

$675 | 2025-02-28 | |

| eNovation Chemicals LLC | D542509-5g |

1-(4-aminothiophen-2-yl)ethanone |

692889-40-0 | 95% | 5g |

$1285 | 2025-02-28 | |

| eNovation Chemicals LLC | D542509-5g |

1-(4-aminothiophen-2-yl)ethanone |

692889-40-0 | 95% | 5g |

$1285 | 2024-08-03 | |

| eNovation Chemicals LLC | D542509-1g |

1-(4-aminothiophen-2-yl)ethanone |

692889-40-0 | 95% | 1g |

$675 | 2025-02-27 | |

| eNovation Chemicals LLC | D542509-1g |

1-(4-aminothiophen-2-yl)ethanone |

692889-40-0 | 95% | 1g |

$675 | 2024-08-03 | |

| eNovation Chemicals LLC | D542509-5g |

1-(4-aminothiophen-2-yl)ethanone |

692889-40-0 | 95% | 5g |

$1285 | 2025-02-27 |

Ethanone, 1-(4-amino-2-thienyl)- (9CI) 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

692889-40-0 (Ethanone, 1-(4-amino-2-thienyl)- (9CI)) 関連製品

- 31968-33-9(1-(3-Aminothiophen-2-yl)ethanone)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量